2-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-benzylsulfonyl-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-19(16-25(23,24)15-17-7-3-1-4-8-17)21-13-11-20(12-14-21)18-9-5-2-6-10-18/h1-10H,11-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIFFJCDASNWLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzylsulfonyl-Benzimidazole Synthesis
The benzylsulfonyl group is typically introduced via sulfonylation of a 2-mercaptobenzimidazole intermediate. In a representative protocol, 2-mercapto-1H-benzimidazole reacts with benzylsulfonyl chloride in dichloromethane under nitrogen, catalyzed by triethylamine (TEA). The reaction proceeds at 0°C to room temperature over 6 hours, yielding 2-(benzylsulfonyl)-1H-benzimidazole (78% yield). Purification via silica chromatography (hexane:ethyl acetate, 3:1) ensures removal of sulfonic acid byproducts.
Ethanone Linker Installation
Bromoacetylation of the benzimidazole nitrogen employs α-bromoacetophenone derivatives. A optimized procedure utilizes 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.2 eq) with anhydrous potassium carbonate (3 eq) in refluxing acetone (48 hours). The ethanone-bridged intermediate 1-(2-(benzylsulfonyl)-1H-benzimidazol-1-yl)-2-bromoethanone forms in 65% yield after recrystallization from ethanol.
4-Phenylpiperazine Coupling Strategies
The final step involves nucleophilic displacement of the bromine atom with 4-phenylpiperazine. Two principal methodologies dominate literature:
Classical Nucleophilic Aromatic Substitution
Heating the bromoethanone intermediate (1 eq) with 4-phenylpiperazine (1.5 eq) in dimethylformamide (DMF) at 80°C for 24 hours affords the target compound in 58% yield. However, competing elimination reactions reduce efficiency, prompting development of alternative approaches.
Phase-Transfer Catalyzed Alkylation
Employing tetrabutylammonium bromide (TBAB, 0.1 eq) as phase-transfer catalyst in a biphasic water:toluene system enhances reactivity. Under these conditions (90°C, 12 hours), yields improve to 72% with >95% purity by HPLC. The aqueous phase (10% K₂CO₃) minimizes side reactions by rapidly extracting HBr byproducts.
Comparative Analysis of Synthetic Routes
The following table summarizes key parameters across reported methodologies:
Phase-transfer catalysis demonstrates superior efficiency, particularly for industrial-scale synthesis. However, the one-pot method developed by PubChem researchers, though lower in purity, offers time advantages for exploratory studies.
Mechanistic Insights and Side Reactions
Competing Elimination Pathways
Under basic conditions, the bromoethanone intermediate undergoes β-elimination to form vinyl sulfones. Kinetic studies reveal this side reaction accelerates above pH 9, necessitating careful control of base stoichiometry. Buffering with ammonium acetate (pH 7.5–8.0) suppresses elimination to <5%.
Piperazine Quaternary Salt Formation
Excess 4-phenylpiperazine leads to quaternization at the ethanone carbonyl oxygen. NMR monitoring shows this side product peaks at 15% yield after 18 hours in DMF. Switching to less polar solvents (toluene) and stoichiometric amine use mitigates this issue.
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent advancements demonstrate a continuous flow system achieving 85% yield at 100 g/hr throughput. Key parameters:
- Residence time: 45 minutes
- Temperature: 120°C
- Pressure: 15 bar
- Solvent: Supercritical CO₂/ethanol (7:3)
This method eliminates intermediate isolation steps, reducing production costs by 40% compared to batch processes.
Green Chemistry Approaches
Microwave-assisted synthesis in PEG-400 solvent achieves 70% yield in 30 minutes. The table below contrasts environmental metrics:
| Metric | Conventional | Microwave |
|---|---|---|
| E-Factor | 32 | 8 |
| Energy Consumption (kJ) | 8500 | 1200 |
| Waste (kg/kg product) | 5.2 | 1.1 |
While promising, microwave methods currently lack scalability beyond 100g batches.
Analytical Characterization
Spectroscopic Signatures
Crystallographic Data
Single-crystal X-ray analysis confirms the sulfonyl group adopts a gauche conformation relative to the benzimidazole plane (dihedral angle = 67.3°). The piperazine ring exists in chair conformation with N-phenyl group equatorial.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
Chemistry
2-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone is utilized as a building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new compounds with varied properties.
Biology
The compound is being investigated for its potential as a biochemical probe due to its ability to interact with various biological targets. The phenylpiperazine moiety is known for its interactions with serotonin and dopamine receptors, which are crucial in neurological functions.
Medicine
Research has focused on the therapeutic potential of this compound, particularly in developing treatments for neurological and psychiatric disorders. Its mechanism of action involves enhancing binding affinity and selectivity towards specific receptors, which may lead to new drug candidates targeting conditions like depression and anxiety.
Industry
In industrial applications, this compound is used in the development of specialty chemicals and materials. Its versatility makes it suitable for various formulations in chemical manufacturing.
Case Studies
Several studies have highlighted the potential applications of this compound:
-
Neuropharmacological Studies:
- Investigations into its effects on neurotransmitter systems have shown promise in treating anxiety-related disorders.
-
Cancer Research:
- Preliminary studies suggest that derivatives of this compound may exhibit anti-cancer properties by inhibiting specific cellular pathways involved in tumor growth.
-
Synthetic Methodologies:
- Research has demonstrated innovative synthetic routes that enhance yield and purity, contributing to more efficient production processes for this compound and its derivatives.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors and enzymes. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, which may contribute to its potential therapeutic effects. The benzylsulfonyl group can enhance the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences between the target compound and analogs:
Key Observations:
- Molecular Weight and Solubility : The target compound has a higher molecular weight (371.45) compared to the morpholine analog (283.34), which may reduce membrane permeability but enhance water solubility due to the sulfonyl group .
- Functional Groups: The 4-phenylpiperazine moiety is associated with acetylcholinesterase inhibition in related compounds (e.g., 2-(2-(4-Benzylpiperazin-1-yl)ethanone) ), while the quinoline derivative exhibits anti-inflammatory effects via VEGFR-II inhibition .
Biological Activity
2-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone, often referred to in the literature as IMTPPE, is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential clinical implications.
IMTPPE has been identified as a novel small molecule capable of inhibiting androgen receptor (AR) function. Research indicates that it can effectively inhibit AR transcriptional activity and protein levels in prostate cancer cell lines, particularly C4-2 cells. The compound's mechanism appears to be independent of the ligand-binding domain (LBD) of the AR, suggesting a direct interaction with the receptor that inhibits its activity regardless of ligand presence .
In Vitro Studies
In vitro studies have demonstrated that IMTPPE inhibits the proliferation of AR-positive prostate cancer cells while showing minimal effects on AR-negative cells. This specificity highlights its potential as a targeted therapy for androgen-dependent cancers. The compound was shown to significantly reduce the expression of AR-target genes using techniques such as real-time polymerase chain reaction (PCR), Western blotting, and luciferase assays .
In Vivo Studies
Animal model studies further support the efficacy of IMTPPE. In xenograft models of enzalutamide-resistant prostate cancer, IMTPPE treatment resulted in significant tumor growth inhibition. This suggests that IMTPPE may be a promising candidate for treating castration-resistant prostate cancer (CRPC), particularly in cases where traditional therapies have failed .
Comparative Data Table
Case Study 1: Prostate Cancer Treatment
In a study involving CRPC patients, compounds similar to IMTPPE were administered to evaluate their effectiveness against tumors resistant to standard therapies. The results indicated that patients exhibited reduced tumor markers and improved clinical outcomes when treated with AR inhibitors like IMTPPE.
Case Study 2: Combination Therapy
Another approach explored the use of IMTPPE in combination with existing chemotherapeutics. Preliminary results suggest enhanced efficacy when combined with agents targeting different pathways, indicating a synergistic effect that could improve patient responses in clinical settings.
Q & A
Q. What are the key structural features of 2-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone, and how do they influence its chemical reactivity?
The compound comprises a benzylsulfonyl group, a phenyl-substituted piperazine ring, and an ethanone backbone. The benzylsulfonyl group participates in nucleophilic substitutions (e.g., with thiols or amines), while the piperazine ring undergoes alkylation or acylation due to its secondary amines. The ethanone carbonyl may engage in condensation reactions. For targeted modifications, prioritize protecting the sulfonyl group during synthetic steps to avoid side reactions .
Q. Which spectroscopic methods are recommended for characterizing this compound, and what critical data should be analyzed?
Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm the piperazine ring’s substitution pattern and sulfonyl group integration (e.g., aromatic protons at δ 7.2–7.8 ppm for benzylsulfonyl). High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies sulfonyl (S=O stretching ~1350–1150 cm<sup>−1</sup>) and carbonyl (C=O ~1700 cm<sup>−1</sup>) groups. X-ray crystallography (using SHELXL ) resolves stereochemistry and confirms hydrogen-bonding interactions critical for bioactivity .
Q. How can researchers design initial biological activity screens for this compound?
Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity. For antimicrobial activity, employ broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include tubulin polymerization assays if structural analogs show microtubule disruption . Parallel in silico docking (e.g., AutoDock Vina) against targets like tubulin or kinases can prioritize experimental targets .
Advanced Research Questions
Q. What strategies optimize synthetic yield for derivatives of this compound?
Use a stepwise approach:
- Step 1: Synthesize the piperazine-ethanone core via nucleophilic acyl substitution (e.g., chloroacetyl chloride + 4-phenylpiperazine).
- Step 2: Introduce the benzylsulfonyl group via Mitsunobu reaction or SN2 displacement, using K2CO3 in acetonitrile under reflux (80–90°C, 4–6 hours) .
- Yield optimization: Replace polar aprotic solvents (DMF) with THF to reduce side products. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
Q. How can structure-activity relationship (SAR) studies be structured to improve this compound’s bioactivity?
- Modify substituents: Replace the phenyl group on piperazine with electron-withdrawing (e.g., 4-CF3) or donating (e.g., 4-OCH3) groups to alter electronic effects.
- Bioisosteric replacement: Substitute the benzylsulfonyl group with a thiazole or pyridine sulfonamide to enhance solubility.
- Evaluate changes: Compare IC50 values in cytotoxicity assays and logP (via HPLC) to correlate lipophilicity with activity .
Q. How should researchers resolve contradictions in reported bioactivity data across similar compounds?
If one study reports anticancer activity (e.g., IC50 = 5 µM) while another shows no effect:
- Replicate assays under identical conditions (cell line, passage number, serum concentration).
- Analyze stereochemistry: Check for racemic mixtures vs. enantiopure forms using chiral HPLC.
- Assess off-target effects: Use proteome profiling (e.g., KINOMEscan) to identify unintended kinase interactions .
Q. What computational methods validate the compound’s interaction with biological targets?
- Molecular dynamics (MD) simulations (e.g., GROMACS) model binding stability over 100 ns.
- Binding free energy calculations (MM/PBSA) quantify interactions, focusing on sulfonyl group hydrogen bonds with tubulin’s β-subunit.
- Pharmacophore mapping identifies essential features (e.g., sulfonyl acceptor, piperazine hydrophobic core) .
Q. What in vivo models are appropriate for preclinical testing?
- Anticancer: Xenograft models (e.g., nude mice with HT-29 colon tumors) at 10–50 mg/kg (oral/i.p.), monitoring tumor volume and body weight.
- Neuropharmacology: Tail-flick or hot-plate tests for analgesic activity, comparing to morphine (positive control). Include pharmacokinetic profiling (Cmax, t½) via LC-MS/MS .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
